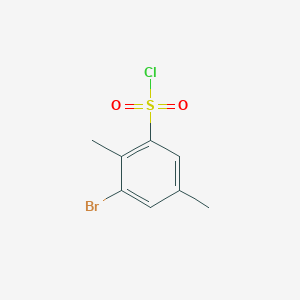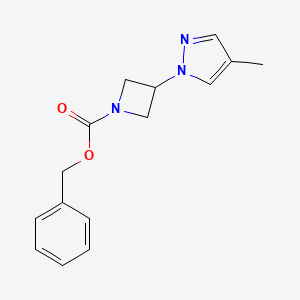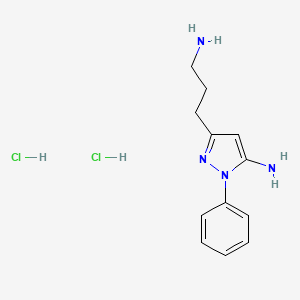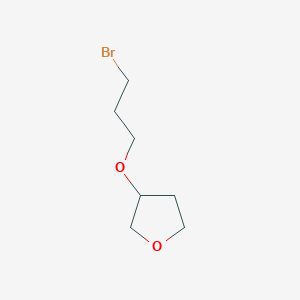![molecular formula C7H5BrClN3 B1524568 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 857379-84-1](/img/structure/B1524568.png)
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized through cyclization reactions involving appropriate precursors such as amido-nitriles or amidines.
Chloromethylation: The chloromethyl group can be introduced using chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted imidazo[4,5-b]pyridine derivative .
Scientific Research Applications
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s imidazo[4,5-b]pyridine core is known for its biological activity, making it a valuable scaffold in drug discovery.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methylpyridine: Similar in structure but lacks the imidazo[4,5-b]pyridine core.
6-bromo-2-methylimidazo[4,5-b]pyridine: Similar but with a methyl group instead of a chloromethyl group.
2-chloro-6-methylimidazo[4,5-b]pyridine: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chloromethyl substituents on the imidazo[4,5-b]pyridine core. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWVXFJMTYFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1524490.png)

![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)







![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)
